8$l^{6}-Thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-8,8-dione
Description
8λ⁶-Thia-2,3,5,7-tetraazatricyclo[7.4.0.0²,⁶]trideca-1(9),3,5,10,12-pentaene-8,8-dione (hereafter referred to by its systematic name) is a heterocyclic compound characterized by a fused tricyclic framework containing sulfur (thia), four nitrogen atoms (tetraaza), and two ketone groups (dione). Its molecular formula is C₉H₆N₄O₄S, with a molecular weight of 266.23 g/mol . This compound is primarily utilized as a chemical synthesis intermediate and pharmaceutical impurity reference standard in industrial and research settings. Its structural complexity arises from the tricyclo[7.4.0.0²,⁶] system, which combines a seven-membered ring fused with two smaller rings, creating a rigid, planar geometry conducive to π-π stacking interactions .
Key physical properties include:
- Melting point: 285–290°C (decomposition)
- Density: 1.75 g/cm³
- Solubility: Insoluble in water; soluble in polar aprotic solvents (e.g., DMSO, DMF) .
Safety protocols emphasize avoiding inhalation, skin contact, and ingestion, with mandatory use of PPE (gloves, goggles, respirators) during handling .
Properties
IUPAC Name |
4H-[1,2,4]triazolo[5,1-c][1,2,4]benzothiadiazine 5,5-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2S/c13-15(14)7-4-2-1-3-6(7)12-8(11-15)9-5-10-12/h1-5H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUKFMLHDLSLSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=NC=N3)NS2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311314-60-9 | |
| Record name | 8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-8,8-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 8$l^{6}-Thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-8,8-dione (CAS Number: 1311316-61-6) is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 266.24 g/mol. The structure features a tricyclic arrangement with multiple nitrogen atoms contributing to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C9H6N4O4S |
| Molecular Weight | 266.24 g/mol |
| CAS Number | 1311316-61-6 |
Anticancer Activity
Research has indicated that derivatives of thiazole and related compounds exhibit significant anticancer activity. In particular, studies have shown that certain thiazoline derivatives can induce apoptosis in cancer cells and inhibit DNA synthesis.
- Cytotoxicity Studies : The cytotoxic effects of 8$l^{6}-Thia derivatives were evaluated using various cancer cell lines such as MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma). The compounds demonstrated varying degrees of cytotoxicity, with some derivatives showing IC50 values in the low micromolar range.
- Mechanism of Action : The proposed mechanism for the anticancer activity includes the induction of apoptosis and inhibition of cell proliferation through DNA synthesis interference.
Anticholinesterase Activity
In addition to anticancer properties, some studies have explored the anticholinesterase activity of related thiazoline compounds. For instance, certain derivatives showed significant inhibition of acetylcholinesterase (AChE), an enzyme involved in neurotransmission.
Study 1: Evaluation of Anticancer Potency
A study evaluated the anticancer potency of synthesized thiazoline derivatives against MCF-7 and A549 cell lines. The results indicated that specific substitutions on the thiazole ring enhanced cytotoxicity:
| Compound | IC50 (MCF-7) | IC50 (A549) | Selectivity Index (SI) |
|---|---|---|---|
| Compound 4a | >1000 µM | 157.6 ± 14.8 µM | 0.2 |
| Compound 4e | 91.4 ± 9.8 µM | 707.9 ± 83.3 µM | 10.9 |
| Compound 4g | 483.0 ± 31.2 µM | 28.6 ± 4.1 µM | 7.8 |
This table highlights the varying effectiveness of different compounds in inhibiting cancer cell growth.
Study 2: Anticholinesterase Activity
Another study focused on the anticholinesterase activity of synthesized compounds derived from thiazole structures:
| Compound | AChE Inhibition (%) |
|---|---|
| Compound A | 49.92% |
| Compound B | 60% |
These findings suggest that certain modifications can enhance the inhibitory effect on AChE, indicating potential therapeutic applications in treating neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of a sulfur-containing heterocycle and multiple nitrogen atoms. Below, it is compared to three analogous compounds:
Spiro[4.5]decane Derivatives ()
Synthesized via reactions involving 2-Oxa-spiro[3.4]octane-1,3-dione and benzothiazol-2-yl amines, these derivatives share a spirocyclic core but differ in substituents and functional groups:
| Property | Target Compound (This Work) | 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione |
|---|---|---|
| Core Structure | Tricyclo[7.4.0.0²,⁶] trideca-pentaene | Spiro[4.5]decane |
| Functional Groups | Thia, tetraaza, dione | Oxa, benzothiazol, dimethylamino-phenyl |
| Applications | Pharmaceutical intermediate | Organic synthesis (amide precursors) |
| Synthetic Route | Not explicitly described | Condensation with pyrrolidine derivatives |
These spiro compounds exhibit enhanced solubility due to polar substituents (e.g., hydroxyl or dimethylamino groups) but lack the sulfur-mediated electronic effects seen in the target compound .
Balovaptan ()
Balovaptan (IUPAC: 12-chloro-8-methyl-3-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]-2,4,5,8-tetraazatricyclo[8.4.0.0²,⁶]tetradeca-1(14),3,5,10,12-pentaene) is a clinically studied vasopressin receptor antagonist for autism spectrum disorder (ASD).
| Property | Target Compound (This Work) | Balovaptan |
|---|---|---|
| Core Structure | Tricyclo[7.4.0.0²,⁶] trideca-pentaene | Tricyclo[8.4.0.0²,⁶] tetradeca-pentaene |
| Substituents | None (basic framework) | Chloro, methyl, pyridin-2-yloxy-cyclohexyl |
| Molecular Weight | 266.23 g/mol | 409.17 g/mol |
| Bioactivity | None reported | Vasopressin V₁a receptor antagonism (IC₅₀: 2–10 nM) |
Balovaptan’s larger ring system and hydrophobic substituents enhance blood-brain barrier penetration , a critical feature absent in the target compound .
8,8-Dioxo-8λ⁶-Thia Derivatives ()
A closely related analog, 8,8-dioxo-8λ⁶-thia-2,3,5,7-tetraazatricyclo[7.4.0.0²,⁶]trideca-1(13),3,5,9,11-pentaene-4-carboxylic acid (CAS: 1311316-61-6), differs by a carboxylic acid substituent at position 4:
| Property | Target Compound (This Work) | Carboxylic Acid Analog |
|---|---|---|
| Molecular Formula | C₉H₆N₄O₄S | C₉H₆N₄O₄S (identical) |
| Functional Groups | Dione only | Dione + carboxylic acid |
| Applications | Industrial intermediate | Pharmaceutical impurity standard |
Key Research Findings and Implications
- Electronic Effects : The sulfur atom in the target compound’s thia group contributes to electron-deficient aromatic systems , influencing reactivity in cross-coupling reactions compared to nitrogen-rich analogs .
- Thermal Stability : The tricyclic framework exhibits superior thermal stability (decomposition >285°C) relative to spiro derivatives (decomposition ~250°C) .
- Pharmacological Potential: While Balovaptan demonstrates CNS activity, the target compound’s lack of hydrophobic substituents limits bioavailability, highlighting the need for structural optimization in drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
